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Compound of Interest

Compound Name: 1-Phenyl-3-buten-1-ol

Cat. No.: B1198909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
Phenyl-3-buten-1-ol (CAS No: 936-58-3), a secondary aromatic alcohol. Due to a scarcity of

direct experimental thermodynamic data in peer-reviewed literature, this document combines

reported physical properties with estimated thermodynamic values derived from the reliable

Joback group contribution method. Detailed experimental protocols for key thermodynamic

measurements are also provided to facilitate further research and validation.

Compound Identification and Physical Properties
1-Phenyl-3-buten-1-ol is an aromatic alcohol featuring a phenyl group and a terminal double

bond.[1] This bifunctional structure makes it a relevant intermediate in organic synthesis.[2]

Table 1: General and Physical Properties of 1-Phenyl-3-buten-1-ol
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Property Value Source

IUPAC Name 1-phenylbut-3-en-1-ol [3]

Synonyms
α-allylbenzyl alcohol, 4-Phenyl-

1-buten-4-ol
[3]

CAS Number 936-58-3 [3]

Molecular Formula C₁₀H₁₂O [3]

Molecular Weight 148.20 g/mol [3]

Appearance Colorless to light yellow liquid [3]

Boiling Point 228.5 - 234 °C (at 760 mmHg) [1]

Density 0.992 - 1.0 g/cm³ (at 25 °C) [1]

Flash Point 102.8 - 105.6 °C

Refractive Index (n20/D) 1.53 [1]

Estimated Thermodynamic Properties
The thermodynamic properties presented in this section have been estimated using the Joback

group contribution method. This method predicts properties based on the summation of

contributions from individual functional groups within the molecule. For 1-Phenyl-3-buten-1-ol,
the molecule was deconstructed into the following Joback groups:

5x =CH- (aromatic)

1x >C- (aromatic)

1x -OH (alcohol)

1x -CH₂-

1x =CH-

1x =CH₂
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Table 2: Estimated Thermodynamic Properties of 1-Phenyl-3-buten-1-ol (Joback Method)

Thermodynamic
Property

Symbol Estimated Value Unit

Standard Enthalpy of

Formation (Ideal Gas,

298.15 K)

ΔH⁰f -18.55 kJ/mol

Standard Gibbs

Energy of Formation

(Ideal Gas, 298.15 K)

ΔG⁰f 93.33 kJ/mol

Enthalpy of

Vaporization (at

Normal Boiling Point)

ΔHvap 49.98 kJ/mol

Enthalpy of Fusion ΔHfus 16.51 kJ/mol

Critical Temperature Tc 682.35 K

Critical Pressure Pc 35.38 bar

Critical Volume Vc 508.00 cm³/mol

Freezing Point Tf 269.83 K

Note: These values are theoretical estimations and should be confirmed by experimental

measurement.

One literature source reports an estimated enthalpy of vaporization of 63.59 kJ/mol, also based

on Joback group contribution calculations, which differs from the value calculated here.[3] This

highlights the variability in estimations and underscores the need for experimental validation.

Table 3: Estimated Ideal Gas Heat Capacity (Cp) at Different Temperatures (Joback Method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1198909?utm_src=pdf-body
https://cheguide.com/property_estimation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature (K) Ideal Gas Heat Capacity (J/mol·K)

298.15 213.67

400.00 269.45

500.00 319.49

600.00 363.07

700.00 399.93

800.00 429.97

Experimental Protocols
To facilitate the experimental determination of the thermodynamic properties of 1-Phenyl-3-
buten-1-ol, the following detailed protocols for standard methodologies are provided.

Determination of Enthalpy of Combustion via Bomb
Calorimetry
This protocol outlines the procedure for determining the standard enthalpy of combustion

(ΔH⁰c) using a constant-volume bomb calorimeter.

Methodology:

Sample Preparation:

Accurately weigh approximately 0.8 - 1.0 g of 1-Phenyl-3-buten-1-ol into a sample

crucible.

Cut a 10 cm length of nichrome or iron fuse wire, weigh it accurately, and position it

between the bomb's electrodes so that it is in firm contact with the liquid sample. A cotton

thread may be used to assist in ignition.

Bomb Assembly:
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Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all water

produced during combustion is in the liquid state.

Carefully seal the bomb, ensuring all connections are tight.

Purge the bomb with pure oxygen for approximately 1 minute to remove all nitrogen, then

charge it with oxygen to a pressure of 25-30 atm.

Calorimeter Setup:

Place the sealed bomb into the calorimeter bucket.

Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the

bucket, ensuring the bomb is fully submerged.

Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.

Measurement:

Allow the system to equilibrate for 5-10 minutes while stirring continuously.

Record the water temperature at regular intervals (e.g., every 30 seconds) for at least 5

minutes to establish a stable initial temperature baseline.

Ignite the sample by passing a current through the fuse wire.

Continue to record the temperature at 30-second intervals as it rises, and for at least 10

minutes after the maximum temperature has been reached to establish a final temperature

baseline.

Post-Measurement Analysis:

Carefully release the pressure from the bomb.

Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to

determine the mass that was combusted.
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Rinse the internal components of the bomb with deionized water and collect the washings.

Titrate these washings with a standard sodium carbonate solution to determine the

amount of nitric acid formed from any residual nitrogen.

Calculations:

Correct the observed temperature rise by accounting for heat exchange with the

surroundings (e.g., using the Regnault-Pfaundler method).

Calculate the total heat released (q_total) using the heat capacity of the calorimeter

(C_cal), which must be determined separately by combusting a standard substance like

benzoic acid.

Subtract the heat contributions from the combustion of the fuse wire and the formation of

nitric acid from q_total to find the heat of combustion of the sample (q_comb).

Calculate the standard enthalpy of combustion (ΔH⁰c) per mole of 1-Phenyl-3-buten-1-ol.

Determination of Liquid Heat Capacity via Differential
Scanning Calorimetry (DSC)
This protocol describes the "sapphire method" (a variation of ASTM E1269) for determining the

specific heat capacity (Cp) of liquid 1-Phenyl-3-buten-1-ol.

Methodology:

Instrument Calibration:

Perform temperature and heat flow calibrations on the DSC instrument using certified

standards (e.g., indium, zinc) according to the manufacturer's instructions.

Experimental Runs: Three separate runs are required:

Run 1 (Baseline): Place an empty, hermetically sealed aluminum pan and an empty lid in

the sample position and an identical empty pan and lid in the reference position. Perform a

temperature scan across the desired range (e.g., 25°C to 150°C) at a constant heating

rate (e.g., 10-20 K/min).
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Run 2 (Sapphire Standard): Place a precisely weighed sapphire standard (a material with

a well-known Cp) in the sample pan and run the exact same temperature program as the

baseline run.

Run 3 (Sample): Accurately weigh 10-20 mg of 1-Phenyl-3-buten-1-ol into a clean

aluminum pan and hermetically seal it. Run the exact same temperature program as the

baseline and sapphire runs.

Data Analysis:

For a chosen temperature, measure the vertical displacement of the thermal curve from

the baseline for both the sapphire standard (D_s) and the 1-Phenyl-3-buten-1-ol sample

(D_spl).

Calculate the specific heat capacity of the sample (Cp_spl) at that temperature using the

following equation: Cp_spl = (D_spl / D_s) * (m_s / m_spl) * Cp_s where:

m_s is the mass of the sapphire standard.

m_spl is the mass of the 1-Phenyl-3-buten-1-ol sample.

Cp_s is the known specific heat capacity of sapphire at the chosen temperature.

Repeat this calculation at various temperatures throughout the scan range to determine

the temperature dependence of the heat capacity.

Determination of Vapor Pressure via the Static Method
This protocol details the static method for measuring the vapor pressure of 1-Phenyl-3-buten-
1-ol as a function of temperature.

Methodology:

Apparatus Setup:

The apparatus consists of a sample container connected to a vacuum line and a pressure

measuring device (e.g., a capacitance manometer). The sample container is placed in a

thermostatically controlled bath for precise temperature regulation.
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Sample Preparation:

Introduce a pure sample of 1-Phenyl-3-buten-1-ol into the sample container.

Thoroughly degas the sample to remove any dissolved volatile impurities. This is typically

achieved by several freeze-pump-thaw cycles. The sample is frozen with liquid nitrogen,

the headspace is evacuated, the valve to the vacuum pump is closed, and the sample is

then thawed to release dissolved gases. This cycle is repeated until no more gas is

evolved upon thawing.

Measurement:

Bring the thermostatic bath to the desired temperature and allow the sample to reach

thermal equilibrium.

Once the pressure reading stabilizes, record the temperature and the corresponding vapor

pressure.

Change the temperature of the bath to the next desired setpoint and repeat the

measurement. It is advisable to take measurements at both increasing and decreasing

temperature intervals to ensure the sample is stable and the results are reproducible.

Data Analysis:

Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute

temperature (1/T).

The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine-type

equation to describe the vapor pressure-temperature relationship and to determine the

enthalpy of vaporization (ΔHvap).

Visualizations
The following diagrams illustrate key workflows relevant to the thermodynamic analysis of 1-
Phenyl-3-buten-1-ol.
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Caption: Experimental workflow for determining the enthalpy of combustion.
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DSC Experimental Runs (Constant Heating Rate)

Data Extraction at Temperature T Calculation

Run 1: Baseline
(Empty Pans)

Run 2: Standard
(Sapphire)
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(1-Phenyl-3-buten-1-ol)

Measure heat flow
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Caption: Logical workflow for heat capacity measurement using DSC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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